4-methoxy-2-methyl-1H-indole
Overview
Description
4-methoxy-2-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. The methoxy and methyl groups attached to the indole core influence its chemical and physical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Novel and Simple Syntheses of 5H-Pyrido[4, 3-b]indole (γ-Carboline) Derivatives Having a Methoxycarbonyl Group at the 4-Position Based on 1-Hydroxyindole Chemistry" describes a synthetic method for γ-carboline derivatives, which are structurally related to 4-methoxy-2-methyl-1H-indole. This method could potentially be adapted for the synthesis of 4-methoxy-2-methyl-1H-indole by modifying the substituents and reaction conditions.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are essential tools for analyzing the molecular structure of indole derivatives. The paper "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate: A potential precursor to biologically active molecules" provides insights into the electronic nature and vibrational modes of a related molecule, which could be relevant for understanding the structure of 4-methoxy-2-methyl-1H-indole.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclization and condensation. The paper "Methoxide ion mediated reactions of methyl azidoacetate with 4-and 2-cyanobenzaldehyde. An unexpected cyclization of the ortho isomer to a 2(1H)-benzazepine derivative" discusses the reactivity of indole precursors in the presence of sodium methoxide, which could provide insights into the types of reactions that 4-methoxy-2-methyl-1H-indole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect properties such as solubility, melting point, and reactivity. The paper "1 - The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]" reviews the properties of related indole compounds, which could be used to infer the properties of 4-methoxy-2-methyl-1H-indole.
Relevant Case Studies
Case studies involving indole derivatives often focus on their biological activity. For example, the paper "Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents" explores the antitumor activity of certain indole derivatives. Although not directly about 4-methoxy-2-methyl-1H-indole, this study could suggest potential pharmacological applications for the compound .
Scientific Research Applications
Antimicrobial Potential
4-methoxy-2-methyl-1H-indole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, specific derivatives of Indole, including compounds with a structure similar to 4-methoxy-2-methyl-1H-indole, showed promising antimicrobial properties (Kalshetty, Gani, & Kalashetti, 2012).
Antioxidant Properties
Research on derivatives of 4-methoxy-2-methyl-1H-indole, such as 6-methoxytetrahydro-β-carboline derivatives, has demonstrated moderate antioxidant properties. These properties were assessed through various assays, highlighting the potential of these compounds in antioxidative applications (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Plant Metabolite Modification
4-methoxy-2-methyl-1H-indole is relevant in plant biology, particularly in the modification of indole glucosinolates in Arabidopsis. This modification plays a significant role in plant interactions with pests and pathogens (Pfalz, Mikkelsen, Bednarek, Olsen, Halkier, & Kroymann, 2011).
Role in Maillard Reaction
Derivatives of 4-methoxy-2-methyl-1H-indole, such as 6-methoxy-tetrahydro-β-carboline derivatives, have been studied for their formation via the Maillard reaction. This reaction is significant in food chemistry, and these derivatives' synthesis and characterization have been explored using mass spectrometry (Goh, Mordi, & Mansor, 2015).
Spectroscopic Investigations
In-depth spectroscopic studies, including Fourier transform infrared (FT-IR) and nuclear magnetic resonance (NMR), have been conducted on indole derivatives closely related to 4-methoxy-2-methyl-1H-indole. These studies provide insights into the molecule's geometry and interactions, essential for understanding its chemical properties (Haress, Manimaran, Joe, El-Azzouny, Al-Wabli, & Attia, 2016).
Future Directions
Indole derivatives are being extensively researched for their potential therapeutic applications. For instance, indole scaffolds are being explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
4-methoxy-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNDWTXECQVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444619 | |
Record name | 4-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-1H-indole | |
CAS RN |
17897-50-6 | |
Record name | 4-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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